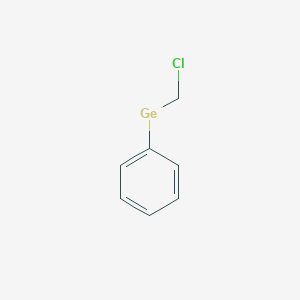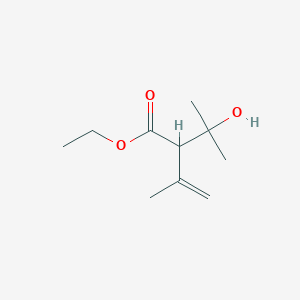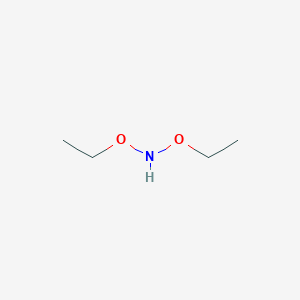
Diethoxyamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxyamine is an organic compound with the chemical formula C4H11NO2. It is a secondary amine, characterized by the presence of two ethoxy groups attached to the nitrogen atom. This compound is typically a colorless liquid and is known for its use in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethoxyamine can be synthesized through the catalytic hydrogenation of diethoxynitrile. This process involves the use of Raney nickel as a catalyst. The reaction is typically carried out under controlled conditions to ensure the efficient conversion of diethoxynitrile to this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as an intermediate in the synthesis of other compounds. The process involves multiple stages, including the chloromethylation of ortho-diethoxybenzene, followed by cyanidation to form diethoxynitrile, which is then hydrogenated to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diethoxyamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon.
Substitution: Reagents such as halogens or alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
Diethoxyamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of diethoxyamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions enable this compound to act as a versatile intermediate in chemical syntheses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Dimethoxyamine: A compound with two methoxy groups attached to the nitrogen atom.
Diisopropylamine: A secondary amine with two isopropyl groups attached to the nitrogen atom
Uniqueness
Diethoxyamine is unique due to the presence of ethoxy groups, which impart distinct chemical properties compared to other secondary amines. These properties make it particularly useful in specific chemical reactions and industrial applications.
Propriétés
Numéro CAS |
57058-68-1 |
|---|---|
Formule moléculaire |
C4H11NO2 |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
(ethoxyamino)oxyethane |
InChI |
InChI=1S/C4H11NO2/c1-3-6-5-7-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
VXMQKONTARQGPP-UHFFFAOYSA-N |
SMILES canonique |
CCONOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


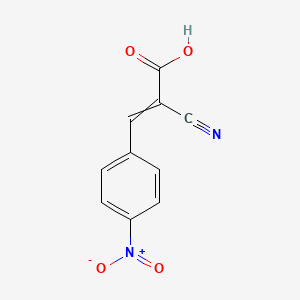
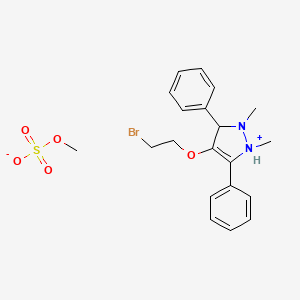
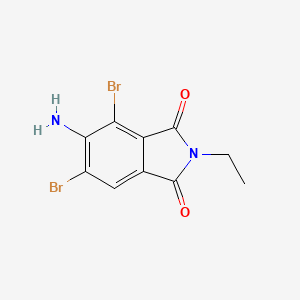
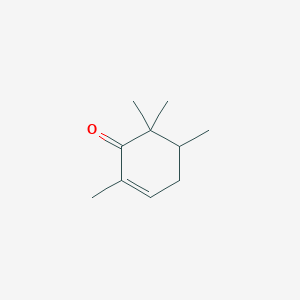

![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
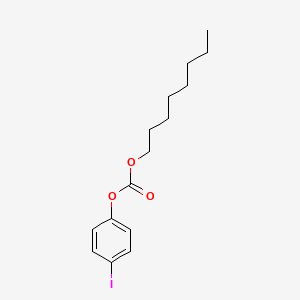
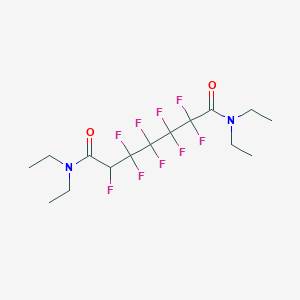
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
